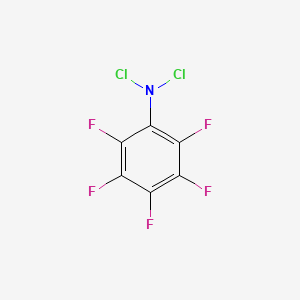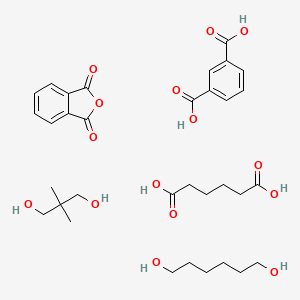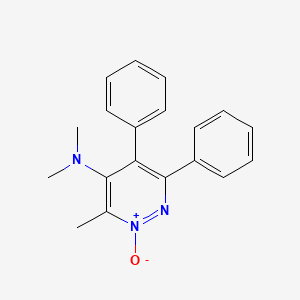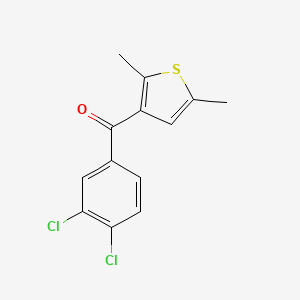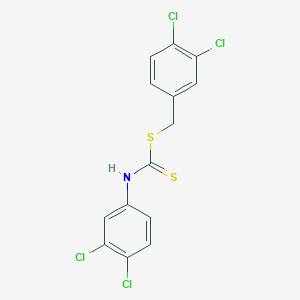
2(5H)-Furanone, 3-(phenylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 3-(phenylsulfinyl)- is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group The specific structure of 2(5H)-Furanone, 3-(phenylsulfinyl)- includes a phenylsulfinyl group attached to the third carbon of the furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 3-(phenylsulfinyl)- typically involves the reaction of furanone derivatives with phenylsulfinyl reagents. One common method includes the oxidation of phenylsulfide derivatives to phenylsulfoxides, followed by their reaction with furanone under controlled conditions. The reaction is usually carried out in the presence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of 2(5H)-Furanone, 3-(phenylsulfinyl)- may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: The phenylsulfinyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Phenylsulfide derivatives.
Substitution: Various substituted furanone derivatives.
Scientific Research Applications
2(5H)-Furanone, 3-(phenylsulfinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3-(phenylsulfinyl)- involves its interaction with various molecular targets. The phenylsulfinyl group can act as an electrophile, participating in reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
2(5H)-Furanone, 3-(phenylsulfanyl)-: Similar structure but with a sulfide group instead of a sulfoxide.
2(5H)-Furanone, 3-(phenylsulfonyl)-: Contains a sulfone group, representing a further oxidized form.
2(5H)-Furanone, 3-(methylsulfinyl)-: Similar structure with a methylsulfinyl group instead of a phenylsulfinyl group.
Uniqueness: 2(5H)-Furanone, 3-(phenylsulfinyl)- is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
57061-31-1 |
|---|---|
Molecular Formula |
C10H8O3S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
4-(benzenesulfinyl)-2H-furan-5-one |
InChI |
InChI=1S/C10H8O3S/c11-10-9(6-7-13-10)14(12)8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
GHNQSXPZCRRCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(=O)O1)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


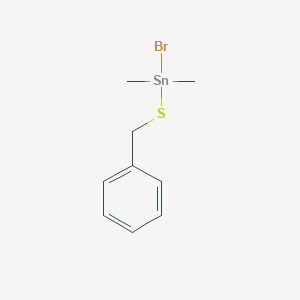
![5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14618158.png)

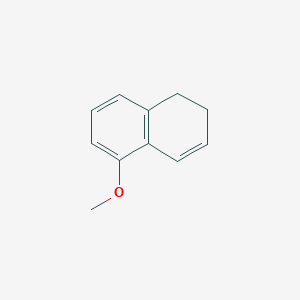
![Diethyl [(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14618177.png)
![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618184.png)
![1-[(Butan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14618186.png)
